Welcome to the BenchChem Online Store!
molecular formula C9H11NO B1641883 4-Hydroxy-3-methylindoline

4-Hydroxy-3-methylindoline

Cat. No. B1641883
M. Wt: 149.19 g/mol
InChI Key: VWKHFAKBJPIQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133168B2

Procedure details

1.35 g of sodium cyanoborohydride are gradually added to a solution of 1.0 g of 3-methyl-1H-indol-4-ol in 35 ml of acetic acid under argon cooled to a temperature of about 15° C. The reaction mixture is allowed to warm up to ambient temperature. After 16.5 hours, the reaction mixture is treated with 15 ml of water, and then concentrated to dryness under reduced pressure. The residue is taken up in 75 ml of ethyl acetate, and then treated with 60 ml of a saturated sodium hydrogen carbonate solution. After stirring for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 50 ml of ethyl acetate. The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution being carried out with an 80/20 v/v cyclohexane/ethyl acetate mixture, with a flow rate of 80 ml/min. 0.45 g of 4-hydroxy-3-methylindoline is thus obtained in the form of a pale yellow solid, the characteristics of which are the following:
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][C:6]1[C:14]2[C:13]([OH:15])=[CH:12][CH:11]=[CH:10][C:9]=2[NH:8][CH:7]=1.O>C(O)(=O)C>[OH:15][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:14]=1[CH:6]([CH3:5])[CH2:7][NH:8]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CNC=2C=CC=C(C12)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
treated with 60 ml of a saturated sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a 70 g cartridge of 15-40 μm silica, elution

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
OC1=C2C(CNC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.